molecular formula C10H13Cl2N3 B1489330 3,5-Dichloro-4-piperazin-1-ylaniline CAS No. 153204-83-2

3,5-Dichloro-4-piperazin-1-ylaniline

Cat. No.: B1489330
CAS No.: 153204-83-2
M. Wt: 246.13 g/mol
InChI Key: YEHDIGKONPUKFQ-UHFFFAOYSA-N
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Description

. It has a molecular formula of C10H13Cl2N3 and a molecular weight of 246.13 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Properties

IUPAC Name

3,5-dichloro-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15/h5-6,14H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDIGKONPUKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270017
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153204-83-2
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153204-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-piperazin-1-ylaniline typically involves the reaction of 3,5-dichloroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-piperazin-1-ylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted piperazines or other derivatives.

Scientific Research Applications

Scientific Research Applications

3,5-Dichloro-4-piperazin-1-ylaniline has diverse applications in scientific research:

1. Chemistry

  • Building Block : It serves as a fundamental building block in synthesizing more complex organic compounds, particularly in pharmaceutical chemistry.
  • Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution, allowing for the creation of multiple derivatives.

2. Biology

  • Antimicrobial Activity : Research indicates its potential antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition Studies : Its structural features allow it to be used in studies related to enzyme inhibition and receptor binding, which are crucial for drug development.

3. Medicine

  • Therapeutic Potential : Investigated for its role in treating diseases such as cancer and neurological disorders. Its interaction with specific molecular targets may modulate biological processes relevant to these conditions .
  • Immunotherapy Research : It has been explored in combination therapies for cancer treatment, particularly in enhancing the efficacy of immune checkpoint inhibitors like PD-1 .

4. Industrial Applications

  • Material Development : Utilized in developing new materials and chemical processes due to its unique chemical properties.

Table 1: Summary of Applications

Application AreaSpecific UsePotential Impact
ChemistryBuilding block for organic synthesisFacilitates the creation of complex molecules
BiologyAntimicrobial and antifungal studiesDevelopment of new antimicrobial agents
MedicineCancer and neurological disorder treatmentsPotential therapeutic breakthroughs
IndustryMaterial developmentInnovations in chemical processes

Table 2: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate (KMnO4)Carboxylic acids or ketones
ReductionLithium aluminum hydride (LiAlH4)Amines or alcohols
SubstitutionVarious nucleophilesSubstituted piperazines or derivatives

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Cancer Therapy

Research into the compound's role in immunotherapy highlighted its ability to enhance the efficacy of PD-1 blockade in tumor models. This study demonstrated that combining this compound with existing therapies could improve patient outcomes by reinvigorating anti-tumor immune responses .

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-piperazin-1-ylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-(4-methylpiperazin-1-yl)aniline

  • 4-(1-piperazinyl)aniline

  • 3,5-dichloroaniline

  • 4-chloroaniline

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Biological Activity

3,5-Dichloro-4-piperazin-1-ylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, biological activity, and relevant research findings associated with this compound, providing a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorinated anilines. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the use of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine as a precursor, which is reacted with 4-ethoxyaniline under controlled conditions to yield the desired product .

Antitumor Activity

Research has indicated that compounds related to this compound exhibit promising antitumor properties. In particular, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study evaluated a series of piperazine-based compounds for their ability to reduce viability in MCF-7 breast cancer cells. The most potent compound demonstrated an IC50 value of approximately 5.56 μM .

CompoundIC50 (μM)Cell Line
8b5.56MCF-7
10b11.79MCF-7
10d8.57MCF-7

Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives has also been investigated. In vitro assays have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from piperazine structures were tested against Staphylococcus aureus and Escherechia coli, with some showing significant inhibition at concentrations around 25 mg/mL .

MicroorganismInhibition Zone (mm)
Staphylococcus aureusNA
Escherechia coliNA
Candida albicans40%–55% (clinical isolates)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. One significant target is the p38 MAP kinase pathway, which is involved in inflammatory responses and cell proliferation. Compounds derived from similar scaffolds have been shown to inhibit IL-1β secretion in human monocyte-derived macrophages by acting as allosteric modulators of the p38 MAP kinase A-loop regulatory site .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of IL-1β Secretion : A study demonstrated that certain analogs could significantly reduce IL-1β secretion in macrophages, indicating anti-inflammatory properties alongside antitumor effects .
  • Antifungal Activity : Another investigation into related compounds found moderate antifungal activity against clinical isolates of Candida, suggesting potential applications in treating fungal infections .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of piperazine derivatives, leading to the identification of more potent analogs with improved efficacy against cancer cells and pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.